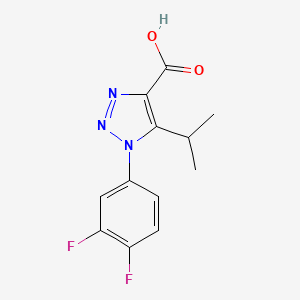

1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative characterized by a 3,4-difluorophenyl group at position 1 and an isopropyl substituent at position 5 of the triazole ring. The carboxylic acid group at position 4 introduces high acidity due to the electron-withdrawing nature of the triazole ring, which may influence its pharmacokinetic properties, such as cell permeability and binding selectivity .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-6(2)11-10(12(18)19)15-16-17(11)7-3-4-8(13)9(14)5-7/h3-6H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYIINQQAIZJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of 3,4-difluorophenylhydrazine with isopropyl-1,2,3-triazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents onto the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical and Thermal Properties

- Thermal Stability : The formyl-substituted analog decomposes at 175°C, whereas the target compound’s isopropyl group likely improves stability compared to smaller substituents like formyl .

Biological Activity

1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1096911-85-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This triazole derivative has been studied for its effects on various cancer cell lines and its mechanism of action in inducing apoptosis.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a triazole ring, which is known for contributing to various biological activities, particularly in the realm of anticancer research. The presence of fluorine atoms and an isopropyl group may enhance its pharmacological properties by improving lipophilicity and receptor binding affinity.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines.

Table 1: IC50 Values Against Various Cancer Cell Lines

These results indicate that the compound has a moderate level of activity against breast and colon cancer cell lines, suggesting it may serve as a lead compound for further development.

The mechanism by which this compound induces cell death appears to involve the activation of apoptotic pathways. Flow cytometry analyses have shown that treatment with the compound leads to increased levels of caspase-3 and caspase-7 activity, which are critical mediators of apoptosis. Additionally, Western blot analysis indicated an upregulation of p53 expression in treated cells, further supporting its role as an apoptosis inducer.

Case Studies

In a study evaluating the biological activities of various triazole derivatives, this compound was compared with other compounds. It was found to exhibit superior cytotoxicity compared to several reference drugs, including doxorubicin in certain assays.

Table 2: Comparative Cytotoxicity

This comparison highlights the potential of this triazole derivative as a more effective anticancer agent than established therapies.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be improved?

Synthesis typically involves cyclocondensation of precursors like fluorinated anilines and isopropyl-substituted triazole intermediates. Key steps include:

- Precursor Functionalization : Use 3,4-difluoroaniline for aryl ring introduction via Ullmann coupling or nucleophilic substitution .

- Triazole Formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole ring formation .

- Yield Optimization : Apply Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent polarity (e.g., DMF/water mixtures). Statistical analysis of variables reduces trial runs by 40% .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- HPLC-PDA/MS : Quantify purity (>95%) and detect regioisomers via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- X-ray Diffraction (XRD) : Confirm crystal structure and substituent orientation .

- NMR Spectroscopy : Assign peaks using -NMR to verify fluorine positions and -NMR for triazole proton environments .

Q. How can researchers assess the compound’s biological activity in early-stage drug discovery?

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Cell-Based Assays : Measure cytotoxicity (e.g., IC) in cancer cell lines (HeLa, MCF-7) via MTT assays .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict solubility and metabolic stability .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Q. How can solubility challenges be addressed for in vivo studies?

- Salt Formation : React with sodium or potassium hydroxide to generate carboxylate salts .

- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the triazole ring .

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina. The difluorophenyl group shows π-π stacking with hydrophobic pockets .

Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?

- SAR Table :

| Substituent Position | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Phenyl (3,4-F) | Electron-withdrawing | Enhances metabolic stability | |

| 5-Isopropyl | Hydrophobic | Increases membrane permeability | |

| 4-Carboxylic Acid | Ionizable | Improves aqueous solubility |

Q. How should researchers resolve contradictions in biological data across studies?

Q. What advanced methods enable green synthesis of this compound?

Q. How can the carboxylic acid moiety be functionalized for prodrug development?

- Esterification : React with pivaloyloxymethyl bromide to enhance oral bioavailability .

- Amide Coupling : Use EDC/HOBt with amino acid esters for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.